molecular formula C13H9BrF3N B8318761 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B8318761
M. Wt: 316.12 g/mol
InChI Key: SOQHCZARIFARNI-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-phenyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl-phenyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution Reactions: Formation of 2-amino-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-thio-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, etc.

    Oxidation Reactions: Formation of 2-bromo-6-formyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-carboxy-4-(4-trifluoromethyl-phenyl)-pyridine, etc.

    Reduction Reactions: Formation of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine derivatives, etc.

Scientific Research Applications

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-4-methyl-6-nitrophenol
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The presence of both a bromine atom and a trifluoromethyl-phenyl group imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H9BrF3N

Molecular Weight

316.12 g/mol

IUPAC Name

2-bromo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H9BrF3N/c1-8-6-10(7-12(14)18-8)9-2-4-11(5-3-9)13(15,16)17/h2-7H,1H3

InChI Key

SOQHCZARIFARNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared from 6-methyl-4-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one (example A.30 step 1) (118.1 g, 466.4 mmol) and phosphoryl bromide (267.4 g, 933 mmol) according to the general procedure Ia to d preparation of bromides. Obtained as an off-white solid (109.67 g, 74%). MS (ISP) 316.0 [(M+H)+] and 318.0 [(M+2+H)+]; mp 74-76° C.
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118.1 g
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267.4 g
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bromides
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